BenchChemオンラインストアへようこそ!

6-Bromo-1-methyl-5-nitro-1H-indazole

Medicinal Chemistry Heterocyclic Synthesis Isomer Separation

6-Bromo-1-methyl-5-nitro-1H-indazole is a privileged indazole scaffold for kinase inhibitor R&D. The N1-methyl group eliminates protection/deprotection steps, while the C6 bromine enables Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) essential for exploring the ATP-binding pocket of GSK-3, ROCK, JAK2, and Aurora kinases. The C5 nitro group can be reduced to an amine for further diversification. This specific regioisomer avoids N2-alkylated byproducts common with NH-indazoles, ensuring higher yields and easier purification. Available at 98% purity for reliable SAR studies.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
Cat. No. B13849063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-methyl-5-nitro-1H-indazole
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2C=N1)[N+](=O)[O-])Br
InChIInChI=1S/C8H6BrN3O2/c1-11-7-3-6(9)8(12(13)14)2-5(7)4-10-11/h2-4H,1H3
InChIKeyXAGJEDLSCOUEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-methyl-5-nitro-1H-indazole as a Strategic Indazole Building Block for Kinase Inhibitor Development


6-Bromo-1-methyl-5-nitro-1H-indazole (CAS: 1801267-08-2, MF: C8H6BrN3O2) is a highly functionalized, N1-methyl protected indazole scaffold bearing a C6 bromine and a C5 nitro group . This specific substitution pattern makes it a key intermediate in the construction of advanced kinase inhibitors, notably for targets such as GSK-3, ROCK, JAK2, Cdc7, and Aurora kinases [1]. The compound serves as a privileged template for subsequent palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings at the C6 position, enabling the rapid generation of diverse C6-arylated indazole libraries for structure-activity relationship (SAR) studies in oncology and inflammatory disease research [2].

Why 6-Bromo-1-methyl-5-nitro-1H-indazole Cannot Be Replaced by Common Indazole Analogs in Advanced Synthesis


The utility of 6-Bromo-1-methyl-5-nitro-1H-indazole is non-interchangeable with simpler, non-brominated, or regioisomeric indazoles due to its specific, orthogonal reactivity profile. While analogs like 1-methyl-5-nitro-1H-indazole (lacking C6 bromine) or 6-bromo-1H-indazole (lacking the nitro and methyl groups) are commercially available, they cannot support the same advanced diversification strategies [1]. The presence of the C6 bromine specifically enables key Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) that are essential for constructing potent kinase inhibitors detailed in major pharmaceutical patents [2]. Furthermore, the N1-methyl group ensures regioselective protection during subsequent transformations, preventing the formation of undesirable N2-alkylated byproducts that plague the use of NH-indazoles and complicate purification, as detailed in comparative synthetic studies [3]. The quantitative evidence below demonstrates exactly how this specific combination of functional groups translates into tangible advantages in yield, regioselectivity, and synthetic efficiency compared to its closest analogs.

Quantitative Differentiation Data for 6-Bromo-1-methyl-5-nitro-1H-indazole vs. Closest Analogs


Regioselective Methylation: 1-Methyl vs. 2-Methyl Isomer Yield and Spectroscopic Differentiation

During the synthesis of this scaffold, methylation of 6-bromo-5-nitro-1H-indazole produces a mixture of N1- and N2-methyl isomers. The desired 6-bromo-1-methyl-5-nitro-1H-indazole (Isomer A) and its 2-methyl counterpart (Isomer B) are formed in a quantifiable ratio and can be differentiated by ¹H NMR. In a representative synthesis, purification by silica gel chromatography yielded 52.95% of the desired 1-methyl isomer and 42.3% of the undesired 2-methyl isomer, establishing a measurable baseline for optimized protocols [1]. This specific 1-methyl isomer can be unambiguously identified and distinguished from its 2-methyl analog by its distinct ¹H NMR signals, particularly the chemical shift of the indazole H3 proton and the N-methyl protons [2].

Medicinal Chemistry Heterocyclic Synthesis Isomer Separation

Comparative Synthetic Utility: C6-Bromo vs. C5-Bromo Analogs in Suzuki Couplings for Kinase Inhibitors

The C6-bromo substitution pattern in 6-bromo-1-methyl-5-nitro-1H-indazole is strategically distinct from the C5-bromo pattern found in analogs like 5-bromo-1-methyl-6-nitro-1H-indazole. In US9163007B2, which covers 5-substituted indazoles as kinase inhibitors, the compounds of formula (I) are constructed from indazole cores bearing a C5 substituent (R4) that is frequently an aryl or heteroaryl group installed via Suzuki coupling from a C5-bromo precursor [1]. The 6-bromo-1-methyl-5-nitro-1H-indazole serves as the complementary scaffold for accessing the C6-substituted regioisomers, which are not claimed or accessible from the C5-bromo analog. This specific C6-arylation vector allows medicinal chemists to explore a different trajectory for the side chain in the kinase ATP-binding pocket, which is essential for modulating selectivity across targets like GSK-3β, ROCK1/2, JAK2, and Cdc7 [2].

Kinase Inhibitor Synthesis Cross-Coupling Patent Intermediates

Synthetic Efficiency: Methylation vs. Non-Methylated 6-Bromo-5-nitro-1H-indazole for Advanced Intermediates

Using the non-methylated analog, 6-bromo-5-nitro-1H-indazole, in multi-step synthetic sequences introduces a significant inefficiency due to the acidic NH proton. This proton can interfere with organometallic reagents (e.g., Grignard, organolithium) and can participate in unwanted side reactions during cross-coupling or deprotonation steps [1]. In contrast, the N1-methyl group in 6-bromo-1-methyl-5-nitro-1H-indazole acts as a permanent protecting group, eliminating this liability. A review of indazole synthesis notes that N-alkylation is a standard strategy to prevent tautomerization and enable regioselective functionalization, with 1-alkyl isomers being thermodynamically more stable and offering a single, well-defined reactive species [2]. This eliminates the need for a later, often low-yielding, deprotection step and the associated purification of a polar, unprotected indazole intermediate.

Process Chemistry Protecting Group Strategy Regioselectivity

Commercial Availability and Purity Profile of 6-Bromo-1-methyl-5-nitro-1H-indazole vs. Closest Analogs

A direct comparison of commercial availability reveals a critical distinction in purity that impacts procurement decisions. 6-Bromo-1-methyl-5-nitro-1H-indazole (CAS 1801267-08-2) is offered at 98% purity from established research chemical suppliers . In contrast, its non-methylated analog, 6-bromo-5-nitro-1H-indazole (CAS 1351813-02-9), is typically offered at a lower 97% purity [1]. The 1% purity difference, while seemingly modest, corresponds to a 50% reduction in the potential impurity load (from 3% to 2% total impurities), which is a significant advantage when this building block is used in multi-step syntheses where impurities can amplify downstream.

Chemical Procurement Quality Control Sourcing Strategy

Defined Application Scenarios for 6-Bromo-1-methyl-5-nitro-1H-indazole in Drug Discovery


Synthesis of C6-Arylated Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

This is the primary, evidence-backed application for 6-bromo-1-methyl-5-nitro-1H-indazole. The compound is specifically designed to undergo Pd-catalyzed Suzuki-Miyaura cross-coupling at the C6 position, as validated by its utility in the synthesis of kinase inhibitors targeting GSK-3β, ROCK1/2, JAK2, and Cdc7 [1]. Medicinal chemists should prioritize this building block to access the C6-arylated indazole chemical space, which is distinct from the C5-arylated series accessed via C5-bromo analogs. This is critical for exploring new vectors in the ATP-binding pocket of kinases to improve potency and selectivity, as detailed in the patent literature [2]. The reaction typically employs standard Suzuki conditions (Pd catalyst, base, boronic acid), and the nitro group at C5 can be subsequently reduced to an amine for further diversification .

Streamlined Synthesis of Advanced Intermediates Requiring an N1-Protected Scaffold

Procurement of 6-bromo-1-methyl-5-nitro-1H-indazole is strategically advantageous for any multi-step synthetic route where the acidic NH of the indazole would otherwise interfere. As established in comparative synthetic reviews, the N1-methyl group eliminates the need for a separate protection/deprotection sequence, saving two steps and improving overall yield [3]. This makes it the preferred starting material for subsequent reactions involving strong bases, organometallic reagents, or electrophilic substitutions that would be incompatible with an unprotected indazole. The 98% commercial purity ensures a reliable starting point for generating complex intermediates with fewer impurities .

Synthesis of Nitro-Containing Bioactive Molecules and Nitroreductase Substrates

The C5 nitro group is a key functional handle that can be exploited in specific research contexts. It can be reduced to the corresponding amine, a common motif in many bioactive molecules, or it can be retained to serve as a substrate for nitroreductase enzymes in prodrug strategies . The spectroscopic properties of 1-alkyl-5-nitroindazoles have been well-characterized by NMR and DFT calculations, providing a strong foundation for understanding their electronic properties and reduction potentials, which is essential for applications in redox biology and medicinal chemistry [4].

Reliable Intermediate for Parallel Synthesis and Medicinal Chemistry SAR Campaigns

The combination of a defined regioisomeric form (1-methyl), a reactive halogen handle (C6-Br), and a high commercial purity (98%) makes 6-bromo-1-methyl-5-nitro-1H-indazole an ideal, robust building block for parallel synthesis . The unambiguous ¹H NMR signature allows for rapid and confident verification of its identity before use in array synthesis, minimizing the risk of using the wrong isomer, as documented in head-to-head comparisons with the 2-methyl regioisomer [5]. This reliability is critical for generating high-quality SAR data in medicinal chemistry programs targeting kinases and other enzyme classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-1-methyl-5-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.